3,5-Dichlorobenzohydrazide
Overview
Description
3,5-Dichlorobenzohydrazide is a chemical compound that is not directly mentioned in the provided papers, but it is related to the field of heterocyclic chemistry and the synthesis of various substituted hydrazides and their derivatives. The papers discuss the synthesis of different heterocyclic compounds, which are often used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as regioselective reactions, base-catalyzed condensation, and cyclization techniques. For instance, the synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles from Martius Yellow involves iodination, aryl radical-alkene cyclization, and carboxylation as key steps . Another paper describes a base-catalyzed synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides, indicating the versatility of hydrazides in forming heterocyclic structures . These methods could potentially be adapted for the synthesis of 3,5-Dichlorobenzohydrazide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 3,5-Dichlorobenzohydrazide is characterized by the presence of heterocyclic rings and substituents that influence their chemical reactivity and biological activity. The papers do not directly provide information on the molecular structure of 3,5-Dichlorobenzohydrazide, but techniques such as NMR and mass spectrometry are commonly used to confirm the structures of synthesized heterocyclic compounds .
Chemical Reactions Analysis
The chemical reactions involving hydrazide derivatives are diverse and can lead to the formation of various heterocyclic compounds. For example, the cyclization of thiosemicarbazides with dicyclohexylcarbodiimide (DCCD) leads to the formation of benzotriazepin-5-ones . Similarly, the condensation of hydrazides with nitriles under base-catalyzed conditions forms 1,2,4-triazoles . These reactions demonstrate the reactivity of hydrazide derivatives and their potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide derivatives and related heterocyclic compounds are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 3,5-Dichlorobenzohydrazide, they do discuss the characterization of similar compounds using IR, NMR, and mass spectrometry . These techniques help determine properties such as solubility, melting points, and stability, which are important for the practical application of these compounds in various fields.
Safety And Hazards
properties
IUPAC Name |
3,5-dichlorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISXKBKTSHNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371055 | |
Record name | 3,5-dichlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorobenzohydrazide | |
CAS RN |
62899-78-9 | |
Record name | 3,5-dichlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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